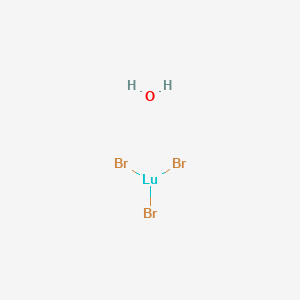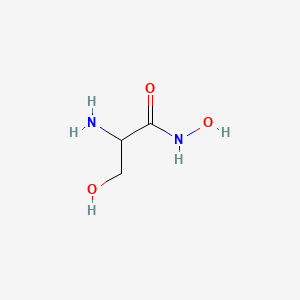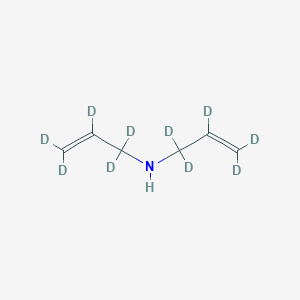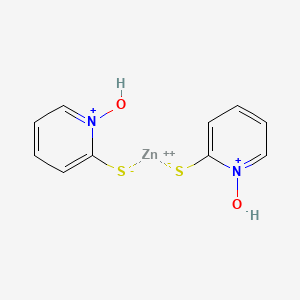
Strontiumoxalat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium oxalate, also known as strontium ethanedioate, is an inorganic compound with the chemical formula SrC₂O₄. It typically appears as a white crystalline powder and is insoluble in water. Strontium oxalate can exist in both hydrated and anhydrous forms. This compound is known for its use in pyrotechnics, where it produces a red flame upon decomposition .
Preparation Methods
Strontium oxalate can be synthesized through various methods. One common laboratory method involves the reaction of strontium chloride (SrCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction proceeds as follows:
SrCl2+H2C2O4→SrC2O4+2HCl
The resulting strontium oxalate precipitates out of the solution and can be collected by filtration and dried. Industrially, strontium oxalate can be produced by reacting strontium carbonate (SrCO₃) with oxalic acid under controlled conditions .
Chemical Reactions Analysis
Strontium oxalate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions. When heated, strontium oxalate decomposes to form strontium oxide (SrO), carbon dioxide (CO₂), and carbon monoxide (CO):
SrC2O4→SrO+CO2+CO
This decomposition reaction is particularly useful in pyrotechnics for producing red flames. Strontium oxalate is also insoluble in acetic acid but soluble in mineral acids such as hydrochloric acid (HCl), where it forms strontium ions (Sr²⁺) and oxalic acid (H₂C₂O₄) .
Scientific Research Applications
Strontium oxalate has various applications in scientific research and industry. In chemistry, it is used as a precursor for the synthesis of other strontium compounds. In biology and medicine, strontium-based compounds, including strontium oxalate, are studied for their potential in bone regeneration and as growth stimulants due to their similarity to calcium. Strontium oxalate is also used in environmental science for the removal of toxic contaminants from industrial wastewater .
Mechanism of Action
The mechanism of action of strontium oxalate in biological systems is primarily related to its ability to mimic calcium. Strontium ions can replace calcium ions in bone tissue, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating conditions like osteoporosis. The molecular targets include osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), where strontium ions enhance bone deposition and inhibit bone resorption .
Comparison with Similar Compounds
Strontium oxalate is similar to other alkaline earth metal oxalates, such as calcium oxalate (CaC₂O₄) and barium oxalate (BaC₂O₄). These compounds share similar chemical properties, such as low solubility in water and the ability to form precipitates with oxalic acid. strontium oxalate is unique in its application in pyrotechnics due to its ability to produce a red flame upon decomposition. Other similar compounds include magnesium oxalate (MgC₂O₄) and potassium oxalate (K₂C₂O₄) .
Properties
Molecular Formula |
C2O4Sr |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
strontium;oxalate |
InChI |
InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
KQAGKTURZUKUCH-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)











![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

